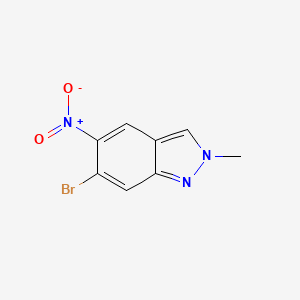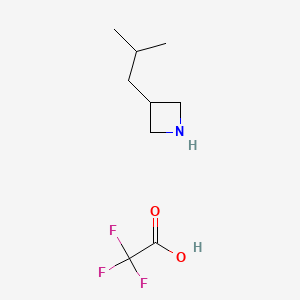![molecular formula C13H25IN2OSi B13895985 2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole](/img/structure/B13895985.png)
2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole is a synthetic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic iodination reaction, where an iodine source such as iodine monochloride (ICl) is used under mild conditions.
Attachment of the Tris(1-methylethyl)silyl Group: The tris(1-methylethyl)silyl group can be attached using a silylation reaction, where a suitable silylating agent such as tris(1-methylethyl)silyl chloride is used in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove or modify specific functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can introduce hydroxyl groups.
Aplicaciones Científicas De Investigación
2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole involves its interaction with specific molecular targets and pathways. The iodine atom and the silyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole: The parent compound of the imidazole family, lacking the iodine and silyl groups.
2-Iodo-1H-imidazole: Similar to the target compound but without the silyl group.
5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1H-imidazole: Similar but without the iodine atom.
Uniqueness
2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole is unique due to the presence of both the iodine atom and the tris(1-methylethyl)silyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H25IN2OSi |
|---|---|
Peso molecular |
380.34 g/mol |
Nombre IUPAC |
(2-iodo-1H-imidazol-5-yl)methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H25IN2OSi/c1-9(2)18(10(3)4,11(5)6)17-8-12-7-15-13(14)16-12/h7,9-11H,8H2,1-6H3,(H,15,16) |
Clave InChI |
PFVRWHBNSMSXLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CN=C(N1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


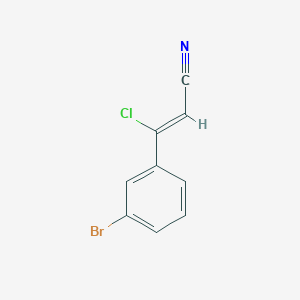
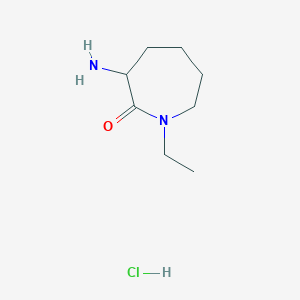
![Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6](/img/structure/B13895907.png)
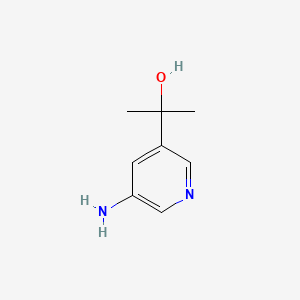

![4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13895941.png)
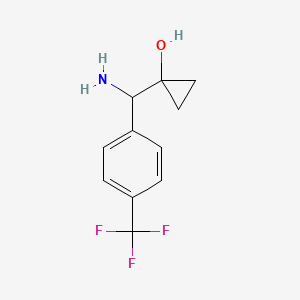
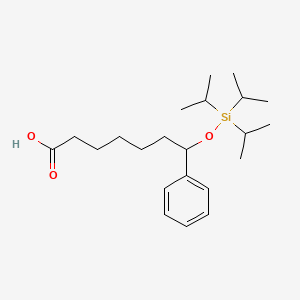
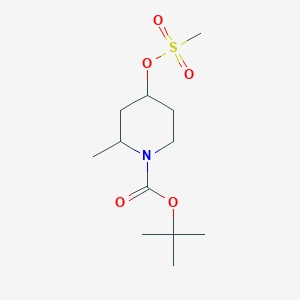
![N-[2-(3-aminophenoxy)ethyl]methanesulfonamide](/img/structure/B13895965.png)
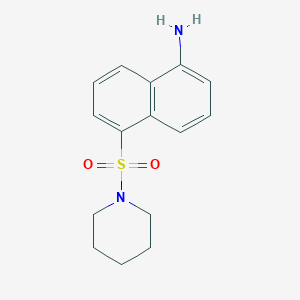
![2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13895973.png)
